molecular formula C11H10N4S2 B12501026 [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

Cat. No.: B12501026
M. Wt: 262.4 g/mol
InChI Key: YEHSOYGRGYYEKF-UHFFFAOYSA-N
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Description

2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6400(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired tricyclic structure. Common synthetic routes include cyclization reactions, nucleophilic substitution, and thiol-ene reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({12-AMINO-7-THIA-9,11-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),2(6),8,10-TETRAEN-10-YL}SULFANYL)ACETONITRILE is unique due to its specific tricyclic structure and the presence of both amino and sulfanyl functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N4S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C11H10N4S2/c12-4-5-16-11-14-9(13)8-6-2-1-3-7(6)17-10(8)15-11/h1-3,5H2,(H2,13,14,15)

InChI Key

YEHSOYGRGYYEKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC#N

Origin of Product

United States

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